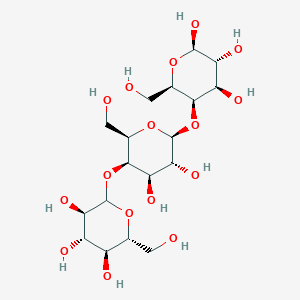

Eldecalcitol (pre-form)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eldecalcitol is an analog of calcitriol, the active form of vitamin D. It is commonly used in Japan for the treatment of osteoporosis. Eldecalcitol has shown strong effects in reducing calcium reabsorption from bones, thereby increasing bone mineral density and calcium absorption in the intestines . It was approved for use in Japan in January 2011 .

準備方法

Eldecalcitol can be synthesized through various methods. One common method involves dissolving eldecalcitol in solvents such as methanol, ethanol, acetonitrile, acetone, and tetrahydrofuran, followed by crystallization to obtain a stable crystal form . The industrial production of eldecalcitol involves a simple preparation method that is cost-effective and yields high bioavailability .

化学反応の分析

Eldecalcitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, water, and saturated salt solutions . The major products formed from these reactions are various isomers and impurities that can be purified through column chromatography .

科学的研究の応用

Eldecalcitol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for the treatment of osteoporosis, where it has been shown to significantly increase bone mineral density and reduce the risk of vertebral fractures .

作用機序

Eldecalcitol exerts its effects by binding to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25-dihydroxyvitamin D3 . This binding increases bone mass and enhances bone strength. Eldecalcitol also inhibits the activity of osteoclasts, reducing bone degradation while maintaining osteoblast function to support bone formation .

類似化合物との比較

Eldecalcitol is often compared with other vitamin D analogs such as alfacalcidol. Studies have shown that eldecalcitol is more effective in increasing bone mineral density and reducing vertebral fracture risk compared to alfacalcidol . Unlike other vitamin D analogs, eldecalcitol does not significantly suppress parathyroid hormone levels, making it a better treatment option for osteoporosis .

Similar Compounds::- Alfacalcidol

- Calcitriol

- Paricalcitol

Eldecalcitol stands out due to its unique ability to increase bone mineral density without significantly affecting parathyroid hormone levels .

特性

CAS番号 |

201854-22-0 |

|---|---|

分子式 |

C₃₀H₅₀O₅ |

分子量 |

490.72 |

同義語 |

(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol; (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)